
(1R,8R)-8-Anilinocyclooct-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,8R)-8-Anilinocyclooct-4-en-1-ol is a chiral compound with a unique structure that includes a cyclooctene ring substituted with an aniline group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8R)-8-Anilinocyclooct-4-en-1-ol typically involves the following steps:
Cyclization: Starting from a suitable linear precursor, cyclization is achieved through intramolecular reactions to form the cyclooctene ring.
Substitution: Introduction of the aniline group is carried out via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can also be part of the industrial process.
Chemical Reactions Analysis
Types of Reactions
(1R,8R)-8-Anilinocyclooct-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted cyclooctenes, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,8R)-8-Anilinocyclooct-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,8R)-8-Anilinocyclooct-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aniline group can participate in hydrogen bonding and π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
(1R,8R)-Bicyclo[6.1.0]nonan-3-one: This compound has a similar bicyclic structure but lacks the aniline and hydroxyl groups.
(1R,4R,7R,8R,10R)-8-ethenyl-8-methoxytricyclo[5.2.1.0^{4,10}]deca-2,5-diene: This compound has a tricyclic structure with different functional groups.
Uniqueness
(1R,8R)-8-Anilinocyclooct-4-en-1-ol is unique due to the presence of both an aniline group and a hydroxyl group on a cyclooctene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61602-31-1 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(1R,8R)-8-anilinocyclooct-4-en-1-ol |
InChI |
InChI=1S/C14H19NO/c16-14-11-7-2-1-6-10-13(14)15-12-8-4-3-5-9-12/h1-5,8-9,13-16H,6-7,10-11H2/t13-,14-/m1/s1 |
InChI Key |
DAZXYFPNASUASA-ZIAGYGMSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](CCC=C1)O)NC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(CCC=C1)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


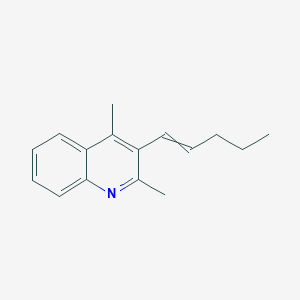
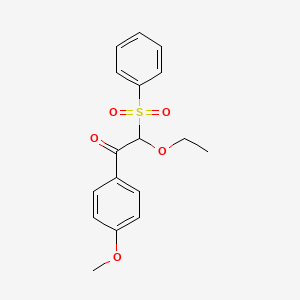
![1-Methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile](/img/structure/B14567076.png)
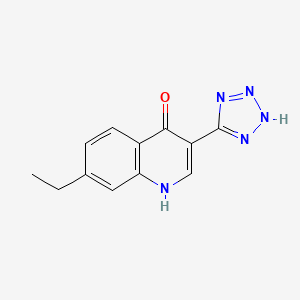
![N-[1,1-Dichloro-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14567091.png)
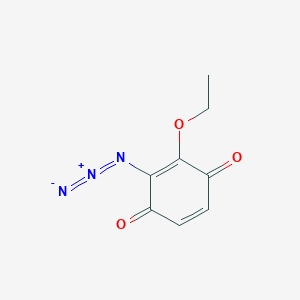
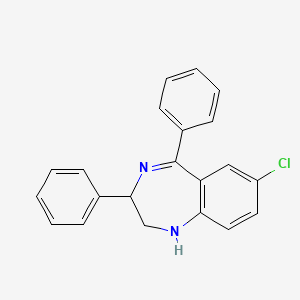
![5,6-Bis[(methanesulfonyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14567104.png)
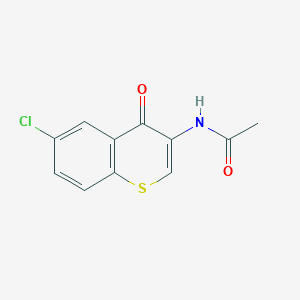

![(4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14567129.png)
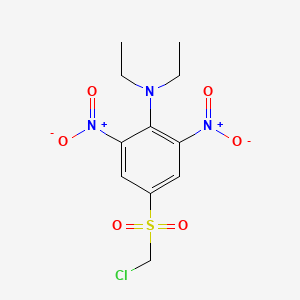
![Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate](/img/structure/B14567137.png)

